3'-p-Hydroxy Paclitaxel-d5

Description

BenchChem offers high-quality 3'-p-Hydroxy Paclitaxel-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-p-Hydroxy Paclitaxel-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H51NO15 |

|---|---|

Molecular Weight |

874.9 g/mol |

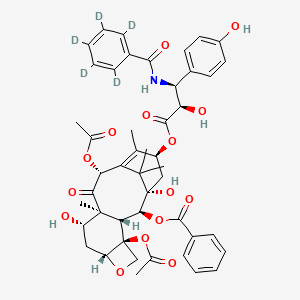

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i7D,9D,10D,13D,14D |

InChI Key |

XKSMHFPSILYEIA-FAWZIMQWSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=C(C=C2)O)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

3'-p-Hydroxy Paclitaxel-d5 chemical properties

An In-depth Technical Guide to the Chemical Properties of 3'-p-Hydroxy Paclitaxel-d5

Introduction

3'-p-Hydroxy Paclitaxel-d5 is a stable, isotope-labeled derivative of 3'-p-hydroxy paclitaxel, which is a significant metabolite of the widely used chemotherapeutic agent, Paclitaxel.[1][2][3] The incorporation of five deuterium atoms on the benzamido phenyl group enhances its utility as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetic and metabolism research.[1][2] Its structural similarity to Paclitaxel means it shares a comparable mechanism of action, primarily the stabilization of microtubules, which leads to the disruption of mitotic processes and subsequent apoptosis in cancer cells.[1][3] This document provides a comprehensive overview of its chemical properties, synthesis, metabolic pathways, and analytical methodologies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 3'-p-Hydroxy Paclitaxel-d5 are summarized in the table below. These properties are crucial for its application in research and as a reference standard.

| Property | Value | Source |

| Molecular Formula | C47H46D5NO15 | [1][4][5] |

| Molecular Weight | 874.94 g/mol | [1][4] |

| Appearance | Typically available in neat form as a solid or oil. | [1] |

| Storage Temperature | -20°C for long-term stability. | [1] |

| Classification | Stable Isotope, Metabolite, Impurity Reference Material. | [1][2] |

| CAS Number | 153433-80-8 (for the non-deuterated form) | [6] |

Synthesis and Purification

Synthesis

The synthesis of 3'-p-Hydroxy Paclitaxel-d5 is a multi-step process that involves the chemical modification of a paclitaxel precursor.[1] A generalized synthetic approach is as follows:

-

Starting Material: The synthesis often begins with a precursor molecule like 10-deacetylbaccatin III, which is more readily available than Paclitaxel itself.[7]

-

Side-Chain Attachment: The deuterated side chain is synthesized separately and then attached to the baccatin III core.

-

Deuteration: The key step involves the use of deuterated reagents to introduce the five deuterium atoms onto the phenyl ring of the benzamido group. This is typically achieved through reactions involving deuterated benzoyl chloride or a similar reagent under reflux conditions to drive the reaction to completion.[1]

-

Hydroxylation: The p-hydroxy group on the 3'-phenyl ring is introduced through enzymatic or chemical hydroxylation.

-

Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for its use as an analytical standard.

Purification

A typical purification protocol involves reversed-phase HPLC.

-

Column: A C18 column is commonly used for the separation of paclitaxel and its derivatives.[8][9]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile, methanol) is employed. The gradient is optimized to achieve baseline separation of the desired product from any remaining starting materials or byproducts.

-

Detection: UV detection at a wavelength of 227 nm is typically used to monitor the separation.

-

Fraction Collection: The fraction corresponding to the 3'-p-Hydroxy Paclitaxel-d5 peak is collected, and the solvent is removed to yield the purified product.

Mechanism of Action

The mechanism of action of 3'-p-Hydroxy Paclitaxel-d5 is analogous to that of Paclitaxel.[1] It acts as a microtubule-stabilizing agent, which disrupts the normal dynamics of the microtubule network essential for cell division.[3][10][11]

-

Binding to Microtubules: The molecule binds to the β-tubulin subunit of microtubules.[10][11]

-

Stabilization: This binding promotes the assembly of tubulin dimers into microtubules and stabilizes the existing microtubules by preventing their depolymerization.[1][3][11]

-

Mitotic Arrest: The hyper-stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.[10][12]

-

Apoptosis: The prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the primary mechanism of its cytotoxic effect on cancer cells.[1][11][12]

Caption: Mechanism of action of 3'-p-Hydroxy Paclitaxel-d5.

Metabolic Pathway

Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3][10] The formation of 3'-p-hydroxy paclitaxel is a key metabolic step.

-

CYP3A4: The isoenzyme CYP3A4 is mainly responsible for the hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring to form 3'-p-hydroxypaclitaxel.[3][11][13][14]

-

CYP2C8: Another major metabolite, 6α-hydroxypaclitaxel, is formed through the action of CYP2C8.[10][13][14]

-

Further Metabolism: Both of these primary metabolites can be further hydroxylated to form 6α,3'-p-dihydroxypaclitaxel.[11][13][15]

The hydroxylation increases the polarity and water solubility of the molecule, which facilitates its excretion from the body.[3] While 3'-p-hydroxypaclitaxel is generally less potent than the parent drug, it still retains significant antitumor activity.[3]

References

- 1. Buy 3'-p-Hydroxy Paclitaxel-d5 (EVT-12551105) [evitachem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. scbt.com [scbt.com]

- 5. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]

- 6. 3'-p-Hydroxy Paclitaxel-d5 | LGC Standards [lgcstandards.com]

- 7. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3'-p-Hydroxy Paclitaxel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3'-p-Hydroxy Paclitaxel-d5, a crucial stable isotope-labeled internal standard used in pharmacokinetic and metabolic studies of Paclitaxel, a widely used chemotherapeutic agent.

Introduction

3'-p-Hydroxy Paclitaxel-d5 is a deuterated analog of 3'-p-hydroxy paclitaxel, a primary metabolite of Paclitaxel. The incorporation of five deuterium atoms on the 3'-phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use is critical for accurate measurement of Paclitaxel and its metabolites in biological matrices during drug development and clinical trials.[1][2]

Molecular Structure:

(Simplified representation of the 3'-side chain)

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C47H46D5NO15 | [3] |

| Molecular Weight | 874.94 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Storage | -20°C | [3] |

Synthesis of 3'-p-Hydroxy Paclitaxel-d5

The synthesis of 3'-p-Hydroxy Paclitaxel-d5 involves the introduction of a hydroxyl group at the para position of the 3'-phenyl ring of a paclitaxel precursor and the incorporation of five deuterium atoms onto this aromatic ring. While specific proprietary methods may vary, a plausible synthetic approach is a multi-step process starting from a readily available paclitaxel derivative, such as Baccatin III. The key steps would involve the attachment of a protected and deuterated side chain, followed by deprotection.

A potential synthetic pathway is outlined below. This proposed pathway is based on established methods for the synthesis of paclitaxel analogs and general deuteration techniques.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 3'-p-Hydroxy Paclitaxel-d5.

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of similar paclitaxel derivatives and may require optimization.

Step 1: Preparation of the Deuterated Side Chain

A key intermediate is the protected 3'-(p-hydroxyphenyl)isoserine side chain with deuterium atoms on the phenyl ring. This can be synthesized from p-hydroxybenzaldehyde-d5.

-

Materials: p-hydroxybenzaldehyde-d5, N-benzoyl-β-lactam precursor, appropriate coupling agents and protecting groups.

-

Protocol: The synthesis would likely follow a modified version of the Ojima-Holton lactam method, a common strategy for constructing the paclitaxel side chain. This involves the reaction of a suitable β-lactam with the deuterated aldehyde.

Step 2: Coupling of the Side Chain to a Baccatin III Derivative

-

Materials: Protected Baccatin III, the synthesized deuterated side chain, a coupling agent (e.g., DCC/DMAP or other modern coupling reagents).

-

Protocol: The protected Baccatin III is reacted with an excess of the deuterated side chain in an appropriate aprotic solvent (e.g., dichloromethane or toluene) in the presence of the coupling agent. The reaction is typically carried out at low temperatures and monitored by TLC or HPLC until completion.

Step 3: Deprotection

-

Materials: The coupled product, deprotecting agents specific to the protecting groups used (e.g., HF-pyridine for silyl ethers).

-

Protocol: The protecting groups are removed under conditions that do not compromise the integrity of the paclitaxel core structure. The choice of deprotection reagents and conditions is critical and depends on the protecting groups employed in the preceding steps.

Step 4: Purification

-

Protocol: The final product is purified using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel, to achieve the desired purity.

Characterization of 3'-p-Hydroxy Paclitaxel-d5

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 3'-p-Hydroxy Paclitaxel-d5.

Characterization Workflow

Caption: Workflow for the characterization of 3'-p-Hydroxy Paclitaxel-d5.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the molecular weight and assessing the isotopic enrichment of the deuterated compound.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination. For quantitative applications, a triple quadrupole mass spectrometer is typically used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Data Acquisition: Full scan mass spectra are acquired to determine the molecular ion, and tandem MS (MS/MS) is used to confirm the structure by fragmentation analysis.

Quantitative Data:

| Parameter | Expected Value |

| Molecular Ion [M+H]+ | m/z 875.9 |

| Molecular Ion [M+Na]+ | m/z 897.9 |

| Isotopic Enrichment | >98% |

Tandem MS (MS/MS) Analysis:

A key application of 3'-p-Hydroxy Paclitaxel-d5 is as an internal standard in LC-MS/MS assays. The multiple reaction monitoring (MRM) transitions are crucial for its specific detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3'-p-Hydroxy Paclitaxel | 870.5 | 569.5 |

| 3'-p-Hydroxy Paclitaxel-d5 | 875.5 | 569.5 |

(Note: The product ion for the deuterated standard is expected to be the same as the non-deuterated analyte as the fragmentation typically occurs on the non-deuterated portion of the molecule.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common solvents.

-

Experiments: 1H NMR and 13C NMR spectra are acquired.

Expected Spectral Features:

-

1H NMR: The proton spectrum will be complex, characteristic of the paclitaxel scaffold. The key feature for confirming deuteration will be the significant reduction or absence of signals corresponding to the aromatic protons of the 3'-phenyl ring.

-

13C NMR: The carbon spectrum will show signals for all carbon atoms. The signals for the deuterated carbons on the 3'-phenyl ring will be observed as multiplets due to C-D coupling and will have a lower intensity.

Reference NMR Data for Paclitaxel (in CDCl3):

| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |

| H-2' | ~4.8 | C-1 | ~171.1 |

| H-3' | ~5.7 | C-2 | ~203.8 |

| Aromatic-H | 7.3-8.2 | Aromatic-C | 127-134 |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: UV detection at 227 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase.

Quantitative Data:

| Parameter | Specification |

| Purity | ≥98% |

| Major Impurities | <0.5% each |

Conclusion

The synthesis and rigorous characterization of 3'-p-Hydroxy Paclitaxel-d5 are essential for its reliable use as an internal standard in critical bioanalytical assays. This guide provides a framework for its preparation and quality control, ensuring the generation of accurate and reproducible data in pharmacokinetic and metabolic studies of Paclitaxel. While a detailed, publicly available synthesis protocol is limited, the proposed pathway and characterization methods offer a solid foundation for researchers and drug development professionals working in this area.

References

3'-p-Hydroxy Paclitaxel-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3'-p-Hydroxy Paclitaxel-d5, a deuterated internal standard crucial for the accurate quantification of 3'-p-Hydroxy Paclitaxel. This document outlines the typical specifications found in a Certificate of Analysis, details relevant experimental protocols for its use, and illustrates the metabolic pathway of its parent compound, Paclitaxel.

Certificate of Analysis: 3'-p-Hydroxy Paclitaxel-d5

The following table summarizes the typical analytical data for 3'-p-Hydroxy Paclitaxel-d5. This information is essential for ensuring the quality and reliability of the standard in quantitative bioanalytical assays.

| Test | Specification |

| Product Name | 3'-p-Hydroxy Paclitaxel-d5 |

| Molecular Formula | C₄₇H₄₆D₅NO₁₅[1][2][3] |

| Molecular Weight | 874.94 g/mol [1][2][3] |

| Appearance | White to off-white solid |

| Purity (by LC-MS) | ≥98% |

| Isotopic Purity | ≥99% Deuterium incorporation |

| Storage | -20°C, protect from light |

Experimental Protocols

The following protocols are based on established methods for the analysis of Paclitaxel and its metabolites in biological matrices.

Sample Preparation: Liquid-Liquid Extraction from Human Plasma

This protocol describes the extraction of Paclitaxel and its metabolites, including 3'-p-Hydroxy Paclitaxel, from human plasma for LC-MS/MS analysis.[4]

-

Spiking: To 100 µL of human plasma, add the appropriate volume of 3'-p-Hydroxy Paclitaxel-d5 working solution as an internal standard.

-

Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to the plasma sample.

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of 0.1% formic acid in water and acetonitrile).

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Quantification

This method is suitable for the simultaneous quantification of Paclitaxel, 6α-Hydroxy Paclitaxel, and 3'-p-Hydroxy Paclitaxel in human plasma.[4]

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transitions for 3'-p-Hydroxy Paclitaxel and its deuterated internal standard would be optimized based on the specific instrument.

-

Metabolic Pathway of Paclitaxel

Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two main isoenzymes involved are CYP2C8 and CYP3A4, which catalyze the hydroxylation of the parent drug to form less active metabolites.[5][6] 3'-p-Hydroxy Paclitaxel is a minor metabolite formed through the action of CYP3A4.[6]

Caption: Metabolic conversion of Paclitaxel by CYP450 enzymes.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of 3'-p-Hydroxy Paclitaxel in a biological sample using a deuterated internal standard.

Caption: Workflow for quantifying 3'-p-Hydroxy Paclitaxel.

References

- 1. 3'-p-Hydroxy Paclitaxel-d5 | LGC Standards [lgcstandards.com]

- 2. 3'-p-Hydroxy Paclitaxel-d5 | LGC Standards [lgcstandards.com]

- 3. 3'-p-Hydroxy Paclitaxel-d5 | LGC Standards [lgcstandards.com]

- 4. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in modern mass spectrometry. It provides a comprehensive overview of the core principles, experimental methodologies, and significant advantages of employing these standards for accurate and precise quantification in complex matrices. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their mass spectrometry-based assays.

The Principle of Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest, known as the internal standard (IS), to the sample prior to any sample preparation steps.[1][2] Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope deuterium (²H or D), are the most commonly used internal standards in LC-MS due to the abundance of hydrogen in organic molecules.[3]

The core assumption of IDMS is that the deuterated internal standard is chemically and physically identical to the native analyte.[1] This means it will behave identically during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[3] Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. The mass spectrometer can readily distinguish between the analyte and the deuterated standard due to the mass difference imparted by the deuterium atoms.[4] By measuring the ratio of the mass spectrometric response of the analyte to that of the deuterated standard, an accurate and precise quantification of the analyte can be achieved, effectively compensating for various sources of error.

Advantages of Deuterated Standards Over Other Internal Standards

While other types of internal standards, such as structural analogs, can be used, deuterated standards are considered the "gold standard" for quantitative mass spectrometry for several key reasons:

-

Co-elution with the Analyte: Deuterated standards have nearly identical chromatographic properties to their non-deuterated counterparts, leading to their co-elution from the liquid chromatography (LC) column.[3] This is crucial for compensating for matrix effects that can vary across the chromatographic timeline. Structural analogs, however, often have different retention times, which can lead to inaccurate quantification if they elute in a region with different matrix-induced ion suppression or enhancement.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major source of imprecision and inaccuracy in LC-MS/MS assays.[5] Because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects.[6] The ratio of the analyte to the internal standard therefore remains constant, even in the presence of significant ion suppression or enhancement.

-

Compensation for Extraction Variability: Any loss of analyte during sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by a proportional loss of the deuterated internal standard. This allows for accurate quantification even with incomplete or variable extraction recovery.

-

Improved Accuracy and Precision: The use of deuterated standards significantly improves the accuracy and precision of quantitative assays. This is particularly evident in complex biological matrices where matrix effects and extraction variability are pronounced. Regulatory bodies like the European Medicines Agency (EMA) have noted that a vast majority of bioanalytical method submissions incorporate stable isotope-labeled internal standards.

Quantitative Data on the Impact of Deuterated Standards

The use of deuterated internal standards demonstrably enhances the performance of quantitative LC-MS/MS assays. The following tables summarize validation data from published studies, showcasing the high levels of accuracy and precision achieved.

Table 1: Performance of an LC-MS/MS Method for Immunosuppressants Using Deuterated Internal Standards [7]

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

Table 2: Performance of an LC-MS/MS Method for Tyrosine Kinase Inhibitors Using Deuterated Internal Standards [8][9]

| Analyte | Linearity Range (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |

| Afatinib | 1 - 500 | < 10.5 | < 9.8 | 94.7 - 104.2 |

| Axitinib | 0.5 - 200 | < 8.7 | < 7.9 | 95.3 - 103.8 |

| Bosutinib | 1 - 500 | < 9.2 | < 8.5 | 96.1 - 104.5 |

| Crizotinib | 10 - 2000 | < 7.8 | < 7.1 | 97.2 - 103.1 |

| Dasatinib | 1 - 500 | < 9.9 | < 9.1 | 95.8 - 104.9 |

| Erlotinib | 10 - 2000 | < 8.3 | < 7.6 | 96.8 - 103.5 |

| Imatinib | 20 - 4000 | < 7.5 | < 6.9 | 97.5 - 102.9 |

| Lapatinib | 20 - 4000 | < 8.1 | < 7.4 | 97.0 - 103.3 |

| Nilotinib | 20 - 4000 | < 7.9 | < 7.2 | 97.3 - 103.0 |

| Pazopanib | 500 - 50000 | < 6.9 | < 6.3 | 98.1 - 101.8 |

| Ponatinib | 5 - 500 | < 9.5 | < 8.8 | 96.3 - 104.0 |

| Regorafenib | 20 - 4000 | < 8.0 | < 7.3 | 97.1 - 103.2 |

| Ruxolitinib | 5 - 500 | < 9.7 | < 8.9 | 96.0 - 104.3 |

| Sorafenib | 50 - 5000 | < 7.2 | < 6.6 | 97.8 - 102.5 |

| Sunitinib | 5 - 500 | < 9.8 | < 9.0 | 95.9 - 104.6 |

| Trametinib | 0.5 - 100 | < 11.2 | < 10.3 | 94.5 - 105.1 |

| Vandetanib | 10 - 2000 | < 8.4 | < 7.7 | 96.6 - 103.7 |

Experimental Protocols

A robust and reliable LC-MS/MS assay using deuterated internal standards involves several key steps, from sample preparation to data analysis. Below are detailed methodologies for a typical bioanalytical workflow.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove interfering components.[10]

4.1.1. Protein Precipitation (PPT)

This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.

-

Protocol:

-

To 100 µL of plasma/serum sample, add the deuterated internal standard solution.

-

Add 3 volumes (300 µL) of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or well plate for analysis.

-

The supernatant can be injected directly or evaporated to dryness and reconstituted in a mobile phase-compatible solution.

-

4.1.2. Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte.

-

Protocol (using a generic reversed-phase sorbent):

-

Spike the biological sample with the deuterated internal standard.

-

Condition the SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the analyte and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Chromatographic separation and mass spectrometric detection are tailored to the specific analyte.

-

Typical LC Parameters:

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes to elute the analyte, hold at 95% B to wash the column, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Typical MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI), either positive or negative mode, depending on the analyte's chemical properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and its deuterated standard and then monitoring for a specific product ion after fragmentation in the collision cell.

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) are typically monitored for the analyte and one for the internal standard to ensure specificity.

-

Data Analysis Workflow

The data acquired from the LC-MS/MS system is processed to determine the analyte concentration.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, enabling accurate and precise quantification of analytes in complex matrices. Their ability to co-elute with the target analyte and thus compensate for matrix effects and procedural losses makes them superior to other types of internal standards. The implementation of deuterated standards in LC-MS/MS workflows, as outlined in this guide, is essential for generating high-quality, reliable data in research, clinical diagnostics, and drug development.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. osti.gov [osti.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. myadlm.org [myadlm.org]

- 6. texilajournal.com [texilajournal.com]

- 7. d-nb.info [d-nb.info]

- 8. research.rug.nl [research.rug.nl]

- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ucd.ie [ucd.ie]

Understanding Isotope Effects in Paclitaxel Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of paclitaxel, with a special focus on the theoretical and practical understanding of isotope effects. This document delves into the enzymatic processes governing paclitaxel's biotransformation, detailed experimental protocols for its analysis, and the regulatory networks influencing its metabolism.

Introduction to Paclitaxel Metabolism and Isotope Effects

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1] Its efficacy and toxicity are significantly influenced by its pharmacokinetic profile, which is largely determined by its metabolism in the liver. The primary enzymes responsible for paclitaxel's breakdown are cytochrome P450 (CYP) isoforms, particularly CYP2C8 and CYP3A4.[1][2] These enzymes convert paclitaxel into more water-soluble, and generally less active, metabolites that can be more easily eliminated from the body.[3]

The Metabolic Landscape of Paclitaxel

The biotransformation of paclitaxel is a multi-step process primarily occurring in the liver. The two main pathways are initiated by hydroxylation reactions catalyzed by CYP2C8 and CYP3A4.

-

CYP2C8-mediated 6α-hydroxylation: The major metabolic pathway for paclitaxel is the hydroxylation at the 6α position of the taxane ring, leading to the formation of 6α-hydroxypaclitaxel.[2][8] This reaction is predominantly catalyzed by CYP2C8.[2][9]

-

CYP3A4-mediated 3'-p-hydroxylation: A secondary metabolic pathway involves the hydroxylation of the para-position of the 3'-phenyl ring of the C13 side chain, resulting in 3'-p-hydroxypaclitaxel.[2][8] This reaction is primarily mediated by CYP3A4.[2]

-

Formation of a dihydroxy metabolite: Both 6α-hydroxypaclitaxel and 3'-p-hydroxypaclitaxel can undergo further hydroxylation to form 6α,3'-p-dihydroxypaclitaxel.[10]

These hydroxylated metabolites are significantly less cytotoxic than the parent paclitaxel molecule.[11]

Quantitative Insights into Paclitaxel Metabolism

While specific quantitative data on the isotope effects of deuterated paclitaxel are not extensively published, a significant body of literature exists detailing the kinetic parameters for the metabolism of the parent drug by the primary CYP isoforms. These data are crucial for understanding the efficiency of paclitaxel's clearance and for predicting potential drug-drug interactions.

Table 1: In Vitro Kinetic Parameters for 6α-hydroxypaclitaxel Formation by CYP2C8

| System | Km (μM) | Vmax (pmol/min/pmol CYP or nmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/pmol CYP) | Reference |

| Recombinant CYP2C8.1 (wild-type) | 2.3 | 4.1 pmol/min/pmol CYP | 1.7 | [12] |

| Recombinant CYP2C8.13 | Similar to wild-type | Similar to wild-type | Similar to wild-type | [12] |

| Recombinant CYP2C8.14 | 6.7 (2.9-fold higher than wild-type) | Comparable to wild-type | 0.78 (46% of wild-type) | [12] |

| Human Liver Microsomes (without BSA) | 7.08 ± 2.50 | - | - | [13] |

| Human Liver Microsomes (with 2% BSA) | 2.26 ± 0.39 | - | 3.6-fold increase | [13] |

| cDNA-expressed P450 2C8 | 5.4 ± 1.0 | 30 ± 1.5 nmol/min/nmol P450 | - | [1] |

| Human Hepatic Microsomes | 4.0 ± 1.0 | 0.87 ± 0.06 nmol/min/mg protein | - | [1] |

Table 2: In Vitro Kinetic Parameters for 3'-p-hydroxypaclitaxel Formation by CYP3A4

| System | Km (μM) | Vmax | Reference |

| Human Liver Microsomes | ~15 | - | [8] |

| Colorectal Cancer Microsomes | 42 ± 8 | 67.8 ± 36.6 pmol/min/mg protein (for nifedipine oxidation, a CYP3A4 probe) | [14] |

Experimental Protocols for Studying Paclitaxel Metabolism

The analysis of paclitaxel and its metabolites requires sensitive and specific analytical methods. The following sections outline a typical experimental workflow and a detailed LC-MS/MS protocol based on published methodologies.

In Vitro Metabolism in Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of paclitaxel in a controlled in vitro environment.

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine human liver microsomes (typically 0.1-1 mg/mL protein concentration), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add paclitaxel (from a stock solution in an organic solvent like methanol or acetonitrile, ensuring the final solvent concentration is low, e.g., <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration can be varied to determine kinetic parameters.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard (e.g., deuterated paclitaxel or docetaxel). This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously and then centrifuge at a high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis by LC-MS/MS.

-

LC-MS/MS Quantification of Paclitaxel and its Metabolites

This protocol provides a detailed methodology for the simultaneous quantification of paclitaxel, 6α-hydroxypaclitaxel, and 3'-p-hydroxypaclitaxel in plasma samples.[1][13]

1. Sample Preparation (Liquid-Liquid Extraction) [1]

-

To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a mixture of [13C6]-paclitaxel and [D5]-6α-hydroxypaclitaxel).

-

Add 500 µL of methyl-tert-butyl ether (MTBE) and vortex for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes.

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.

-

Reconstitute the residue in 100 µL of a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.

2. Chromatographic Conditions [1][13]

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Polar-RP, 4 µm, 50 x 2 mm or a similar C18 column, 50 x 2.1 mm, 1.8 µm).[1][13]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B (e.g., 45%) and ramp up to a higher percentage (e.g., 65-95%) over several minutes to elute the analytes, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions [13]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Paclitaxel: m/z 854.4 → 286.2

-

6α-hydroxypaclitaxel: m/z 870.0 → 286.0

-

3'-p-hydroxypaclitaxel: m/z 870.0 → 302.1

-

Internal Standard (Docetaxel): m/z 808.5 → 527.0

-

-

Key Parameters: Optimized parameters for ion spray voltage, source temperature, nebulizer gas, and collision energy are crucial for achieving high sensitivity and specificity. For example, an ion spray voltage of 5500 V and a source temperature of 500°C have been reported.[13]

Regulatory Control of Paclitaxel Metabolism

The expression and activity of CYP2C8 and CYP3A4 are not static and can be influenced by various endogenous and exogenous factors. Understanding these regulatory mechanisms is important for predicting inter-individual variability in paclitaxel metabolism and the potential for drug-drug interactions.

Inflammatory signaling pathways play a significant role in the regulation of these enzymes. Cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are often elevated in cancer patients, have been shown to downregulate the expression of CYP enzymes, including CYP2C8 and CYP3A4. This downregulation is mediated through complex signaling cascades that can involve transcription factors and nuclear receptors. For instance, the nuclear receptor Pregnane X Receptor (PXR) is a key regulator of CYP3A4 expression. Activation of PXR by various drugs can induce CYP3A4 expression, leading to accelerated metabolism of co-administered drugs like paclitaxel. Conversely, inflammatory signaling can suppress PXR activity, leading to decreased CYP3A4 expression and potentially reduced paclitaxel clearance.

Conclusion

A thorough understanding of paclitaxel's metabolic pathways and the factors that influence them is paramount for the safe and effective use of this important anticancer drug. While the direct quantitative impact of isotope substitution on paclitaxel metabolism remains an area for further investigation, the principles of kinetic isotope effects provide a valuable framework for the design of future taxane-based therapeutics with potentially improved pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to accurately quantify paclitaxel and its metabolites, enabling further exploration into its complex pharmacology. As our knowledge of the intricate regulatory networks governing CYP enzyme expression continues to grow, so too will our ability to personalize paclitaxel therapy and optimize patient outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Human liver microsomal metabolism of paclitaxel and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of an individual's cytochrome CYP3A4 activity on docetaxel clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of paclitaxel and docetaxel in dual HER2 blockade: efficacy and safety in neoadjuvant treatment of HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol metabolism by human liver microsomes: identification of cytochrome P450 isozymes involved in its biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polymorphisms in human CYP2C8 decrease metabolism of the anticancer drug paclitaxel and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paclitaxel metabolism in rat and human liver microsomes is inhibited by phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. Expression of paclitaxel-inactivating CYP3A activity in human colorectal cancer: implications for drug therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of paclitaxel and docetaxel activity on human ovarian carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substrate-specific modulation of CYP3A4 activity by genetic variants of cytochrome P450 oxidoreductase (POR) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3'-p-Hydroxy Paclitaxel-d5: Sourcing and Analysis for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-p-Hydroxy Paclitaxel-d5, a critical internal standard for the quantitative analysis of Paclitaxel and its metabolites. This document outlines key suppliers, available purity information, a representative analytical workflow, and the fundamental signaling pathway associated with Paclitaxel's mechanism of action.

Sourcing 3'-p-Hydroxy Paclitaxel-d5: A Comparative Supplier Overview

The procurement of high-purity, reliable reference standards is paramount for accurate and reproducible research. Several reputable suppliers offer 3'-p-Hydroxy Paclitaxel-d5. While lot-specific purity data is typically available on the Certificate of Analysis (CoA) provided with purchase, the following table summarizes key information from prominent suppliers. Researchers are strongly encouraged to request a sample CoA from suppliers to verify purity and characterization data before acquisition.[1][2]

| Supplier | Catalog Number/Product Code | Molecular Formula | Noteworthy Information |

| Aquigen Bio Sciences | AQ-P000017 | C47H46D5NO15 | States the product is a high-quality reference standard with comprehensive characterization data, suitable for analytical method development and quality control.[3] |

| Santa Cruz Biotechnology | sc-217775 | C47H46D5NO15 | Product intended for proteomics research. Lot-specific data is available on the Certificate of Analysis.[4] |

| EvitaChem | EVT-12551105 | C47H51NO15 | Classified as an impurity reference material and stable isotope.[5] |

| LGC Standards | TRC-H948897 | C47H46D5NO15 | Labeled as a stable isotope-labeled analytical standard.[6] |

| MedChemExpress | HY-113035S | C47H46D5NO15 | A deuterium-labeled version of 3'-p-Hydroxy paclitaxel. They recommend referring to the Certificate of Analysis for storage conditions.[7][8] |

Quality Analysis: A Representative Experimental Workflow

Ensuring the purity and identity of 3'-p-Hydroxy Paclitaxel-d5 is a critical step in any research application. While specific protocols may vary, a common approach involves High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS). The following workflow outlines a typical procedure for the quality control analysis of a Paclitaxel-related compound.

A validated HPLC method for Paclitaxel and its related substances often utilizes a C18 column with a gradient mobile phase of acetonitrile and water, with UV detection around 227 nm. The sample preparation typically involves dissolving the standard in a suitable organic solvent, such as methanol or acetonitrile, followed by filtration to remove any particulate matter.

Mechanism of Action: Paclitaxel Signaling Pathway

Paclitaxel exerts its anti-cancer effects by targeting microtubules, essential components of the cell's cytoskeleton. Its primary mechanism involves the stabilization of microtubules, which disrupts the dynamic process of microtubule assembly and disassembly required for cell division. This ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[3][4] The following diagram illustrates a simplified signaling pathway of Paclitaxel's action.

Paclitaxel binds to the β-tubulin subunit of microtubules, which promotes their assembly and prevents their disassembly.[4] This stabilization of microtubules leads to the formation of non-functional microtubule bundles and disrupts the normal formation of the mitotic spindle during cell division. Consequently, the cell cycle is arrested at the G2/M phase, which in turn activates signaling pathways that induce apoptosis.[4][7] The process can also involve the modulation of apoptosis-regulating proteins such as those in the Bcl-2 family.[3]

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted in accordance with institutional safety protocols and guidelines. For therapeutic use, please consult the appropriate regulatory guidelines.

References

- 1. scbt.com [scbt.com]

- 2. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3'-p-Hydroxy Paclitaxel-d5 | LGC Standards [lgcstandards.com]

- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Navigating the Stability Landscape of Deuterated Paclitaxel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of paclitaxel, with a specific focus on the potential implications of deuteration. While direct, extensive stability studies on deuterated paclitaxel are not widely available in public literature, this document synthesizes the robust existing data for non-deuterated paclitaxel and integrates the principles of the kinetic isotope effect to project the stability profile of its deuterated counterpart.

Executive Summary

Deuterated paclitaxel, in which one or more hydrogen atoms are replaced by deuterium, is of significant interest for its potential to alter metabolic pathways and improve pharmacokinetic profiles. The stability of a drug molecule is a critical attribute for its successful development and clinical application. This guide delves into the known degradation pathways of paclitaxel, including hydrolysis, epimerization, and oxetane ring cleavage, and discusses how the substitution of hydrogen with deuterium could theoretically influence the rates of these reactions. The core of this document is built upon the extensive stability data available for paclitaxel, presented in a structured format for clarity and ease of comparison.

The Potential Impact of Deuteration on Paclitaxel Stability: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can influence the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the fact that a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[1][2] Consequently, reactions that involve the breaking of a C-D bond often proceed more slowly than those involving a C-H bond.

For paclitaxel, several degradation pathways involve the cleavage of C-H bonds. Therefore, it is plausible that deuterated paclitaxel could exhibit enhanced stability against certain degradation routes. However, it is crucial to note that the magnitude of the KIE depends on the specific reaction mechanism and the position of deuteration. Without direct experimental data, the following discussion is based on these established chemical principles.

Chemical Stability of Paclitaxel: Degradation Pathways

Paclitaxel is susceptible to degradation through several pathways, primarily hydrolysis of its ester functional groups, epimerization at the C-7 position, and cleavage of the oxetane ring, particularly under acidic conditions.[3][4][5]

Hydrolysis

Paclitaxel contains multiple ester linkages that are susceptible to hydrolysis, especially under basic conditions. The primary sites of hydrolysis are the C-13 side chain ester, the C-2 benzoyl ester, and the C-4 acetyl ester.[5] The cleavage of the C-13 side chain is a major degradation pathway.[5]

Potential Impact of Deuteration: If the deuteration occurs at a position where the C-H bond is involved in the transition state of the hydrolysis reaction, a KIE could be observed, potentially slowing down the degradation. However, typical ester hydrolysis mechanisms do not involve the direct cleavage of a C-H bond as the rate-limiting step. Therefore, the impact of deuteration on the hydrolytic stability of paclitaxel is likely to be minimal, unless the deuteration indirectly influences the electronic properties of the ester group.

Epimerization

Under neutral to basic pH conditions, paclitaxel can undergo epimerization at the C-7 position to form 7-epi-paclitaxel.[4][6][7] This process is base-catalyzed and involves the deprotonation of the C-7 hydroxyl group, followed by a retro-aldol/aldol-type reaction.[6][7]

Potential Impact of Deuteration: The rate-limiting step in this epimerization is the rearrangement following deprotonation. If deuteration were to occur at a position that influences the stability of the transition state of this rearrangement, a change in the epimerization rate could be expected.

Degradation in Acidic Conditions

Under acidic conditions (pH < 4), the primary degradation pathways for paclitaxel include cleavage of the oxetane ring and hydrolysis of the C-13 side chain.[3] The strained four-membered oxetane ring is susceptible to acid-catalyzed opening.[3]

Potential Impact of Deuteration: The mechanism of acid-catalyzed oxetane ring opening may involve protonation followed by nucleophilic attack. The direct involvement of C-H bond cleavage in the rate-determining step is not immediately apparent. Therefore, a significant KIE on the acid-catalyzed degradation is not strongly anticipated.

The following diagram illustrates the major degradation pathways of paclitaxel.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3'-p-Hydroxy Paclitaxel-d5 for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3'-p-Hydroxy Paclitaxel-d5, a critical tool in cancer research and drug development. As a deuterated metabolite of the widely used chemotherapeutic agent Paclitaxel, this compound serves primarily as an internal standard for pharmacokinetic and metabolic studies. This document details its mechanism of action, provides structured tables of available quantitative data, outlines relevant experimental protocols, and includes visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding of its application.

Introduction

3'-p-Hydroxy Paclitaxel is a major metabolite of Paclitaxel, a potent anti-cancer drug that functions by stabilizing microtubules and inducing apoptosis in rapidly dividing cancer cells. The metabolism of Paclitaxel to 3'-p-Hydroxy Paclitaxel is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver. While 3'-p-Hydroxy Paclitaxel is generally considered to be less cytotoxic than its parent compound, it still retains antitumor activity and its formation is a crucial aspect of Paclitaxel's overall pharmacokinetic and pharmacodynamic profile.

The deuterated form, 3'-p-Hydroxy Paclitaxel-d5, incorporates five deuterium atoms. This stable isotope labeling makes it an invaluable internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Paclitaxel and its metabolites in biological matrices. The increased mass from the deuterium substitution allows for clear differentiation from the endogenous, non-deuterated compound, ensuring accurate and precise measurements in pharmacokinetic studies. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also lead to a slower rate of metabolism, a factor that can be exploited in drug development to improve pharmacokinetic properties.[1][2][3][4]

Physicochemical Properties and Synthesis

| Property | Value |

| Molecular Formula | C47H46D5NO15 |

| Molecular Weight | 874.94 g/mol |

| Appearance | White to off-white solid |

| Storage | -20°C |

Synthesis: A detailed, step-by-step synthesis protocol for 3'-p-Hydroxy Paclitaxel-d5 is not publicly available in the reviewed literature. However, the general principle involves the introduction of deuterium atoms into the 3'-p-hydroxyphenyl moiety of Paclitaxel, followed by enzymatic or chemical conversion to the final product. The deuteration is typically achieved using a deuterated precursor during the synthesis of the side chain of Paclitaxel.

Mechanism of Action

The mechanism of action of 3'-p-Hydroxy Paclitaxel mirrors that of Paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Microtubule Stabilization

References

- 1. scienceopen.com [scienceopen.com]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Paclitaxel in Human Plasma using 3'-p-Hydroxy Paclitaxel-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioanalytical method development.

Introduction

Paclitaxel is a potent anti-mitotic agent widely used in the chemotherapy of various cancers, including ovarian, breast, and lung cancer. Accurate quantification of paclitaxel in biological matrices like human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.

The use of a stable isotope-labeled internal standard (SIL-IS) is essential for correcting variations in sample preparation and instrument response. A SIL-IS should ideally co-elute with the analyte and have similar ionization efficiency but a different mass-to-charge ratio (m/z). 3'-p-Hydroxy Paclitaxel-d5 is a deuterated analog of a major paclitaxel metabolite and serves as an excellent internal standard for the quantification of paclitaxel and its metabolites. Its structural similarity ensures comparable behavior during extraction and chromatographic separation, leading to highly accurate and precise results.

This document provides a detailed protocol for the extraction and quantification of paclitaxel from human plasma using 3'-p-Hydroxy Paclitaxel-d5 as an internal standard, followed by LC-MS/MS analysis.

Principle

This method involves the extraction of paclitaxel and the internal standard (3'-p-Hydroxy Paclitaxel-d5) from a plasma matrix. Following extraction, the compounds are separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in the same biological matrix.

Materials and Reagents

-

Analytes and Standards:

-

Paclitaxel (Reference Standard)

-

3'-p-Hydroxy Paclitaxel-d5 (Internal Standard)

-

-

Solvents and Chemicals (LC-MS Grade or higher):

-

Methanol

-

Acetonitrile

-

Water (Type I, ultrapure)

-

Formic Acid

-

Methyl-tert-butyl ether (MTBE)

-

Ammonium Acetate

-

-

Biological Matrix:

-

Drug-free, pooled human plasma (with K2EDTA as anticoagulant)

-

-

Consumables:

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Pipettes and sterile tips

-

Autosampler vials with inserts

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or supplies for Liquid-Liquid Extraction (LLE).

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve paclitaxel and 3'-p-Hydroxy Paclitaxel-d5 in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C or -80°C.

-

Working Standard Solutions: Prepare serial dilutions of the paclitaxel stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the 3'-p-Hydroxy Paclitaxel-d5 stock solution with methanol to a final concentration of 50 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare calibration standards and QCs by spiking appropriate amounts of the paclitaxel working solutions into blank human plasma. A typical calibration range is 0.5 - 1000 ng/mL.

-

Example: To prepare a 100 ng/mL standard, add 10 µL of a 10 µg/mL paclitaxel working solution to 990 µL of blank human plasma.

-

Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 750 ng/mL).

Sample Preparation

Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

This protocol is based on the use of methyl-tert-butyl ether (MTBE) for efficient extraction.

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (50 ng/mL 3'-p-Hydroxy Paclitaxel-d5) to each tube (except for blank samples, to which 10 µL of methanol is added).

-

Vortex briefly (approx. 30 seconds).

-

Add 500 µL of MTBE to each tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 12,000 x g for 5 minutes at room temperature.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 37-40°C.

-

Reconstitute the dried residue in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute, then transfer to an autosampler vial for LC-MS/MS analysis.

This protocol provides a cleaner extract and is amenable to automation.

-

Pipette 200 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add 20 µL of the IS working solution (50 ng/mL 3'-p-Hydroxy Paclitaxel-d5).

-

Vortex briefly.

-

Condition SPE Cartridge: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load Sample: Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

-

Elute: Elute paclitaxel and the IS with 1 mL of acetonitrile.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute: Reconstitute the residue in 200 µL of mobile phase.

-

Transfer to an autosampler vial for analysis.

Caption: Workflow for paclitaxel analysis using an internal standard.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| Parameter | Typical Condition |

| LC System | UPLC or HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, < 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.6 mL/min |

| Gradient | Isocratic (e.g., 80% B) or Gradient elution (e.g., 45% to 65% B over 4 min) |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | To be optimized:Paclitaxel: e.g., 854.5 > 286.03'-p-OH Paclitaxel-d5: e.g., 875.5 > 291.0 (illustrative) |

| Source Temperature | ~500 °C |

| Capillary Voltage | ~4000 V |

Method Validation Summary

The analytical method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). Key parameters are summarized below with typical acceptance criteria.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, LQC, MQC, HQC. | Accuracy: Within ±15% of nominal (±20% at LLOQ)Precision: %RSD ≤ 15% (≤ 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; meets accuracy/precision criteria. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible. Typically in the range of 75-92%. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes in the sample. | IS-normalized matrix factor should be consistent across lots, with %CV ≤ 15%. |

| Stability | Chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, bench-top). | Analyte concentration should be within ±15% of the initial concentration. |

Data Presentation

The following tables present representative quantitative data from validated methods for paclitaxel analysis.

Table 1: Calibration Curve and LLOQ

| Parameter | Value |

| Calibration Range | 0.5 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 0.5 ng/mL |

| LLOQ Accuracy (%) | 95.5% |

| LLOQ Precision (%RSD) | 8.9% |

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |

| LQC | 15 | 104.7 | 6.5 | 102.3 | 7.1 |

| MQC | 150 | 98.9 | 4.2 | 97.5 | 5.3 |

| HQC | 750 | 101.2 | 3.8 | 99.8 | 4.9 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Paclitaxel | 85.0 - 91.7% | -3.5 to 6.2% |

| 3'-p-OH Paclitaxel-d5 (IS) | Consistent & Reproducible | Negligible when normalized |

Conclusion

The described LC-MS/MS method, utilizing 3'-p-Hydroxy Paclitaxel-d5 as an internal standard, provides a robust, sensitive, and accurate protocol for the quantification of paclitaxel in human plasma. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data suitable for clinical and research applications. The choice between LLE and SPE for sample preparation will depend on laboratory throughput requirements, available equipment, and desired extract cleanliness. Proper method validation is mandatory to ensure the reliability of the results.

Application Note: Quantification of Paclitaxel in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of paclitaxel in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a deuterated internal standard (paclitaxel-d5) for accurate and precise measurement, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Paclitaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, monitoring paclitaxel plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing toxicity.[4] This application note describes a validated LC-MS/MS method that offers high selectivity and sensitivity for the determination of paclitaxel in human plasma. The use of a stable isotope-labeled internal standard, paclitaxel-d5, ensures high accuracy and precision by compensating for variations in sample processing and instrument response.[5][6]

Experimental Workflow

Caption: Experimental workflow for the quantification of paclitaxel in plasma.

Materials and Reagents

-

Paclitaxel analytical standard

-

Paclitaxel-d5 internal standard[5]

-

HPLC-grade acetonitrile[7]

-

HPLC-grade methanol

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Human plasma (blank)

Equipment

-

Liquid chromatograph (e.g., Agilent 1200 SL)[8]

-

Tandem mass spectrometer (e.g., ABI SCIEX 4000Q)[8]

-

Analytical column (e.g., Phenomenex C18, Waters SymmetryShield C8)[7][9][10][11]

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and tips

-

Autosampler vials

Protocols

Preparation of Stock and Working Solutions

-

Paclitaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve paclitaxel in methanol to prepare a 1 mg/mL stock solution.[7]

-

Paclitaxel-d5 Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of paclitaxel-d5 in methanol.

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water).

Sample Preparation (Protein Precipitation Method)

-

Thaw plasma samples at room temperature.[4]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the paclitaxel-d5 internal standard working solution (final concentration, e.g., 50 ng/mL).[8]

-

Add 400 µL of cold acetonitrile (or methanol with 0.1% formic acid) to precipitate proteins.[4]

-

Vortex the mixture for 1 minute.[7]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[7]

-

Reconstitute the residue in 100 µL of the mobile phase.[7]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[9][10][11]

-

Flow Rate: 0.3 mL/min.[8]

-

Injection Volume: 10 µL.

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute paclitaxel, followed by re-equilibration.

-

-

Mass Spectrometry:

Data Analysis and Quantification

-

Integrate the chromatographic peaks for paclitaxel and paclitaxel-d5.

-

Calculate the peak area ratio of paclitaxel to paclitaxel-d5.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of paclitaxel in the plasma samples from the calibration curve using linear regression.

Method Validation Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for paclitaxel quantification in human plasma.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Paclitaxel | 1 - 10,000 | > 0.99[4] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85-115 |

| Low QC | 3 | < 10 | < 10 | 90-110 |

| Mid QC | 100 | < 10 | < 10 | 90-110 |

| High QC | 8,000 | < 10 | < 10 | 90-110 |

Data presented are representative and may vary between laboratories and instrument platforms.[4][8]

Table 3: Recovery and Matrix Effect

| Parameter | Paclitaxel |

| Extraction Recovery | 85-110% |

| Matrix Effect | Minimal (<15%)[12] |

Table 4: Stability

| Condition | Duration | Stability |

| Freeze-thaw | 3 cycles | Stable[8] |

| Short-term (Room Temp) | 4 hours | Stable[8] |

| Long-term (-80°C) | 37 months | Stable[8] |

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of paclitaxel in human plasma. The use of a deuterated internal standard ensures accuracy and precision, making this method well-suited for demanding research applications in pharmacology and clinical drug development. The protocol is straightforward and can be adapted to various laboratory settings with standard LC-MS/MS instrumentation.

References

- 1. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse [mdpi.com]

- 2. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of total and unbound paclitaxel in human plasma following Abraxane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. Determination of paclitaxel in human plasma following the administration of Genaxol or Genetaxyl by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. payeshdarou.ir [payeshdarou.ir]

- 13. Quantitative determination of paclitaxel in human plasma using semi-automated liquid-liquid extraction in conjunction with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Paclitaxel Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of paclitaxel in various biological matrices. The following sections offer a comprehensive guide to established methodologies, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, coupled with common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancer.[1] Therapeutic drug monitoring and pharmacokinetic studies of paclitaxel are crucial for optimizing dosing regimens and minimizing toxicity.[2] Accurate and reliable quantification of paclitaxel in biological matrices such as plasma, blood, and tissue is therefore essential. This document outlines validated sample preparation protocols to ensure high recovery and removal of interfering substances prior to instrumental analysis. The choice of sample preparation technique often depends on the biological matrix, the required sensitivity, and the available analytical instrumentation.[3]

Sample Preparation Methodologies

The selection of an appropriate sample preparation method is critical for accurate paclitaxel quantification. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing proteins from biological samples, particularly plasma and serum.[4] It involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or methanol, to denature and precipitate proteins.[4][5]